molecular formula C13H20N2O4S2 B15377287 4-Methylbenzenesulfonic acid;4-oxopentyl carbamimidothioate CAS No. 6625-27-0

4-Methylbenzenesulfonic acid;4-oxopentyl carbamimidothioate

Cat. No.: B15377287
CAS No.: 6625-27-0
M. Wt: 332.4 g/mol
InChI Key: OLRNPERJMAODBZ-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid (CAS 104-15-4), also known as p-toluenesulfonic acid (PTSA), is a strong organic sulfonic acid widely used in organic synthesis as a catalyst. It is characterized by a methyl-substituted benzene ring attached to a sulfonic acid group (–SO₃H). Its monohydrate form (CAS 6192-52-5) is particularly common in industrial applications due to its stability and solubility .

4-Oxopentyl carbamimidothioate is a less documented compound, likely comprising a carbamimidothioate group (–NH–C(=NH)–S–) linked to a 4-oxopentyl chain.

Properties

CAS No.

6625-27-0

Molecular Formula

C13H20N2O4S2

Molecular Weight

332.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;4-oxopentyl carbamimidothioate

InChI

InChI=1S/C7H8O3S.C6H12N2OS/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(9)3-2-4-10-6(7)8/h2-5H,1H3,(H,8,9,10);2-4H2,1H3,(H3,7,8)

InChI Key

OLRNPERJMAODBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)CCCSC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonic Acid Derivatives

a) 4-Methylbenzenesulfonic Acid vs. 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic Acid
  • Structure : The latter (from ) is a poly-substituted derivative with additional hydroxyl and sulfophenyl groups, increasing its molecular complexity.
  • Partition Coefficient (log Pow): 4-Methylbenzenesulfonic acid: log Pow = 1.04 (experimental) . 2-Hydroxy-3,5-bis[...]-4-methylbenzenesulfonic acid: log Pow = 1.60 (calculated) .
b) 4-Methylbenzenesulfonic Acid vs. 4-Methylbenzenesulfonic Acid Butyl Ester
  • Reactivity : The butyl ester (CAS 778-28-9) replaces the sulfonic acid’s –OH with a butyl group, rendering it less acidic but more lipophilic .
  • Applications: 4-Methylbenzenesulfonic acid is used as a catalyst in esterifications and ring-closing reactions (e.g., in tetrahydrofuran diol synthesis) . The butyl ester is employed in chemical light sticks, indicating stability under non-aqueous conditions .

Carbamimidothioate Analogs

While direct data on 4-oxopentyl carbamimidothioate is absent, carbamimidothioate esters (e.g., substituted thioureas) are known for their biological activity. For example:

Key Data Tables

Table 1: Physicochemical and Toxicological Properties

Compound log Pow Toxicity Profile Regulatory Status
4-Methylbenzenesulfonic acid 1.04 Corrosive to eyes/skin; highly toxic Listed as deleterious (≥5% content)
2-Hydroxy-3,5-bis[...]-4-methylbenzenesulfonic acid 1.60 Irreversible eye damage Not classified for mutagenicity
4-Methylbenzenesulfonic acid butyl ester Not reported Low acute toxicity (used in consumer products) No specific restrictions

Critical Research Findings

  • Toxicity : 4-Methylbenzenesulfonic acid’s corrosive nature necessitates strict handling protocols (e.g., fume hoods, protective gear) . Its regulatory designation as a deleterious substance underscores its hazard profile compared to less acidic analogs like the butyl ester .
  • Solubility vs. Bioactivity : Sulfonic acid derivatives, such as silibinin esters, demonstrate that sulfonation improves water solubility but may alter bioavailability and toxicity .
  • Structural Complexity : Poly-substituted sulfonic acids (e.g., ) exhibit higher log Pow values, suggesting a balance between lipophilicity and ionic character .

Q & A

Q. What are the optimal synthetic routes for 4-methylbenzenesulfonic acid derivatives, and how can reaction conditions be tailored to improve yield?

The synthesis of 4-methylbenzenesulfonic acid derivatives often employs multicomponent one-pot reactions to streamline steps and enhance efficiency. For example, thiouracil derivatives can be synthesized using aromatic aldehydes, ethyl 2-cyanoacetate, and carbamimidothioate precursors under mild acidic conditions (e.g., p-toluenesulfonic acid as a catalyst) . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side reactions.
  • Catalyst loading : 5–10 mol% of acid catalyst optimizes protonation of intermediates.
    Yield improvements (>85%) are achieved by stepwise addition of reagents to minimize decomposition .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Single-crystal X-ray diffraction (SCXRD) and NMR spectroscopy are critical for structural validation:

  • SCXRD : Resolves sulfonic acid and carbamimidothioate moieties, confirming bond lengths (e.g., S–O bonds at ~1.43 Å) and crystallographic packing .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon hybridization states .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds) influencing crystal stability .

Q. Table 1: Key Analytical Parameters

TechniqueTarget FeatureCritical Parameters
SCXRDCrystal packingResolution (<0.8 Å), thermal displacement parameters
NMRFunctional groupsSolvent (DMSO-d6), decoupling for ¹³C
FT-IRSulfonic acid groupPeak at 1180 cm⁻¹ (S=O stretch)

Q. What safety protocols are essential when handling 4-methylbenzenesulfonic acid derivatives?

  • Eye/Skin Exposure : Immediate flushing with water for 15 minutes; consult a physician due to unstudied toxicological profiles .
  • Inhalation : Use fume hoods with >0.5 m/s airflow to prevent aerosol dispersion .
  • Regulatory Compliance : Adhere to PDSCL guidelines for labeling and SDS documentation, especially for preparations containing >5% 4-methylbenzenesulfonic acid .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies between experimental and computational data often arise from solvent effects or conformational flexibility . For example:

  • NMR shifts : Compare DFT-calculated shifts (using solvents like DMSO in Gaussian 09) with experimental data to identify rotameric equilibria .
  • X-ray vs. Hirshfeld : Validate hydrogen-bonding networks using Hirshfeld surfaces to explain deviations in predicted vs. observed crystal packing .

Q. What reaction mechanisms govern the formation of the carbamimidothioate moiety in this compound?

The carbamimidothioate group forms via nucleophilic substitution and Michael addition :

  • Step 1 : S-Benzylisothiourea reacts with aldehydes in a base-mediated nucleophilic attack, forming a thiouracil intermediate .
  • Step 2 : Thioglycolic acid participates in Michael addition with α,β-unsaturated ketones, yielding enantiomeric mixtures (R/S configurations) .
    Kinetic control (low temperature) favors the thioether product, while thermodynamic control (reflux) shifts equilibrium toward cyclized derivatives .

Q. How can computational methods (e.g., DFT) predict the reactivity of 4-methylbenzenesulfonic acid in catalytic systems?

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity. For 4-methylbenzenesulfonic acid, a narrow gap (~4.5 eV) indicates high reactivity in acid-catalyzed reactions .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on protonation states, critical for optimizing catalytic activity in polar media .

Q. Table 2: Computational Parameters for Reactivity Prediction

ParameterValueSignificance
HOMO (eV)-6.2Electron-donating capacity
LUMO (eV)-1.7Electron-accepting capacity
ΔE (eV)4.5Reactivity index

Q. What regulatory updates impact the use of this compound in international research?

Recent amendments to the PDSCL (2022) classify 4-methylbenzenesulfonic acid (CAS 104-15-4) as a deleterious substance, requiring:

  • Documentation : SDS must include ecotoxicity data (e.g., LC50 for aquatic organisms) .
  • Disposal : Neutralization with bicarbonate before incineration to avoid SOx emissions .

Methodological Notes

  • Ethical Compliance : No in vivo testing without FDA/EMA approval; adhere to institutional biosafety protocols .

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